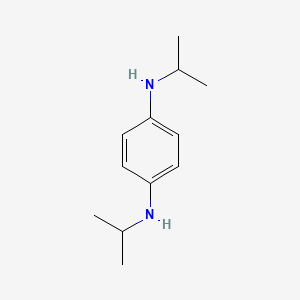

1,4-Benzenediamine, N,N'-bis(1-methylethyl)-

Description

1,4-Benzenediamine, N,N'-bis(1-methylethyl)- (CAS 101-96-2) is a substituted aromatic diamine with two isopropyl (1-methylethyl) groups attached to the nitrogen atoms of the benzene ring. Its IUPAC name is N,N'-diisopropyl-1,4-benzenediamine. This compound is part of the N,N'-dialkylated p-phenylenediamine (PPD) family, widely used as antioxidants in rubber and polymer industries to inhibit oxidative degradation caused by heat, ozone, and mechanical stress . The branched alkyl substituents enhance solubility in non-polar matrices and improve steric shielding, which stabilizes the antioxidant activity.

Properties

IUPAC Name |

1-N,4-N-di(propan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNBRRGFUVBTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063377 | |

| Record name | N,N'-Bis(1-methylethyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-01-8 | |

| Record name | N1,N4-Bis(1-methylethyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(1-methylethyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1-methylethyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- typically involves the reaction of aniline with isopropanol and formaldehyde in the presence of a reducing agent and a catalyst, such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.

Chemical Reactions Analysis

1,4-Benzenediamine, N,N’-bis(1-methylethyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted benzenediamine derivatives.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(1-methylethyl)- has a wide range of applications in scientific research, including:

Biology: The compound is studied for its potential antioxidant properties, which may have implications in biological systems.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the presence of the isopropyl groups, which enhance the compound’s stability and reactivity. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of polymeric materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted 1,4-Benzenediamines

N,N'-Bis(1-methylheptyl)-1,4-benzenediamine (CAS 103-96-8)

- Structure : Two sec-octyl (1-methylheptyl) groups.

- Molecular Formula : C₂₂H₄₀N₂; Molecular Weight : 332.57 .

- Applications : A high-molecular-weight antioxidant (e.g., Santoflex 217, UOP 288) used in rubber and lubricants. Its longer alkyl chains increase hydrophobicity, making it effective in harsh environments .

N,N′-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine (CAS 139-60-6)

- Structure : Bulky 1-ethyl-3-methylpentyl substituents.

- Properties : Enhanced steric hindrance improves resistance to extraction and prolongs antioxidant efficacy in elastomers .

77PD (N,N-bis(1,4-dimethyamyl)-1,4-benzenediamine)

Aromatic-Substituted Derivatives

N,N′-Bis(methylphenyl)-1,4-benzenediamine (CAS 27417-40-9)

Acetylated and Schiff Base Derivatives

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Acetylated amine groups.

- Molecular Formula : C₁₀H₁₂N₂O₂; Molecular Weight : 192.22 .

- Applications : Used in research as a stabilized derivative, reducing reactivity compared to primary amines .

Schiff Base Derivatives (e.g., N,N’-dibenzyliden-benzen-1,4-diamine)

Data Comparison of Key Compounds

Research Findings and Functional Insights

- Antioxidant Efficiency : Longer alkyl chains (e.g., sec-octyl) improve compatibility with rubber matrices, reducing migration and enhancing durability . Bulky substituents (e.g., 1-ethyl-3-methylpentyl) provide superior steric protection but may reduce diffusion rates .

- Thermal Stability : Branched alkyl derivatives (e.g., diisopropyl) exhibit higher thermal degradation thresholds (~250°C) compared to linear analogs .

Biological Activity

1,4-Benzenediamine, N,N'-bis(1-methylethyl)-, commonly known as diisopropylbenzene diamine, is an organic compound with significant biological activity. This compound is characterized by its molecular formula and features two isopropyl groups attached to the nitrogen atoms of the benzene ring. Its unique structure contributes to its antioxidant properties, making it valuable in various industrial applications and potential health-related uses.

- Molecular Formula :

- Boiling Point : 310°C

- Melting Point : 17°C

- Physical State : Dark red liquid at ambient temperatures

- Odor : Mild characteristic odor

- Solubility : Insoluble in water

Antioxidant Activity

Research indicates that 1,4-benzenediamine, N,N'-bis(1-methylethyl)- exhibits promising antioxidant properties , which involve the neutralization of free radicals. This activity is crucial for preventing oxidative stress-related damage in biological systems. The mechanism primarily involves:

- Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, stabilizing cellular structures.

- Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, it protects cell membranes from oxidative damage.

Comparative Analysis of Structural Similarities

To better understand the biological activity of 1,4-benzenediamine, N,N'-bis(1-methylethyl)-, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among these compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)- | Longer alkyl chains affecting physical properties | |

| N,N'-Bis(methylphenyl)-1,4-benzenediamine | Contains phenyl groups instead of isopropyl groups | |

| N-Isopropyl-N'-phenyl-p-phenylenediamine | Similar structure but differs in substituents |

The presence of isopropyl groups in 1,4-benzenediamine, N,N'-bis(1-methylethyl)- enhances its stability and reactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Oxidative Stress Mitigation :

- A study demonstrated that 1,4-benzenediamine, N,N'-bis(1-methylethyl)- significantly reduced markers of oxidative stress in cellular models. The antioxidant capacity was attributed to its ability to scavenge reactive oxygen species (ROS) effectively.

-

Potential Health Applications :

- Research indicates that the compound may have implications in preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Continued investigations are necessary to elucidate its full therapeutic potential.

-

Industrial Applications :

- Beyond its biological activity, this compound serves as an antioxidant additive in rubber and plastics manufacturing. Its ability to enhance durability and resistance to degradation is well-documented in industrial use cases.

Safety and Environmental Impact

While 1,4-benzenediamine, N,N'-bis(1-methylethyl)- shows beneficial properties, safety assessments indicate potential hazards associated with exposure:

- Occupational Exposure Risks : Handling this compound can lead to skin irritation and sensitization.

- Environmental Concerns : It has been identified as having high toxicity towards aquatic organisms; thus, careful management is necessary to mitigate environmental risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-Benzenediamine derivatives with branched alkyl substituents like isopropyl groups?

- Methodological Answer: The synthesis of N,N'-dialkylated 1,4-benzenediamines typically involves Buchwald-Hartwig amination or Ullmann coupling. For branched alkyl groups (e.g., isopropyl), use Pd(dba)₂ as a catalyst with a ligand (e.g., Xantphos) and Cs₂CO₃ as a base in toluene at 110°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted amines and byproducts. Reaction efficiency can be monitored via TLC or GC-MS .

Q. How can infrared (IR) spectroscopy distinguish N-H stretching vibrations in N,N'-dialkylated 1,4-benzenediamines from their non-alkylated counterparts?

- Methodological Answer: Non-alkylated 1,4-benzenediamines exhibit strong N-H stretching bands at 3300–3400 cm⁻¹. Alkylation (e.g., with isopropyl groups) eliminates N-H bonds, resulting in the absence of these peaks. Instead, focus on C-H stretches (2850–2960 cm⁻¹ for alkyl chains) and aromatic C=C vibrations (1450–1600 cm⁻¹). Compare with reference spectra of structurally similar compounds like N,N'-di-sec-butyl-p-phenylenediamine (IR data in ) to validate assignments .

Q. What are the critical parameters for assessing the thermal stability of 1,4-Benzenediamine derivatives as antioxidants in polymer matrices?

- Methodological Answer: Use differential scanning calorimetry (DSC) to measure oxidation induction time (OIT) under isothermal conditions (e.g., 200°C in oxygen). Thermogravimetric analysis (TGA) quantifies decomposition onset temperatures. For example, analogs like Santoflex 217 (N,N'-bis(1-methylheptyl)-p-phenylenediamine) show OIT >30 min at 200°C, indicating high efficacy. Correlate results with radical scavenging assays (e.g., DPPH) to link thermal stability to antioxidant activity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the antioxidant mechanism of N,N'-bis(1-methylethyl)-1,4-benzenediamine in radical scavenging?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to determine bond dissociation energies (BDEs) of N-H and C-H bonds. Lower BDEs (<85 kcal/mol) suggest favorable H-atom transfer to radicals. Compare with experimental ESR data tracking radical quenching in model systems (e.g., cumene oxidation). For branched alkyl derivatives, steric effects may reduce reactivity compared to linear analogs .

Q. What analytical strategies resolve contradictions in reported toxicity data for alkylated 1,4-benzenediamines?

- Methodological Answer: Discrepancies in LD₅₀ values (e.g., 750 mg/kg oral in rodents for some analogs) may arise from impurities or isomer variability. Use high-purity samples (>98% via HPLC) and characterize stereochemistry (e.g., sec-butyl vs. isopropyl) via chiral GC or NMR. Cross-validate in vitro (e.g., Ames test) and in vivo assays under standardized OECD guidelines to isolate structure-activity relationships .

Q. How does alkyl chain branching impact the solubility and aggregation behavior of 1,4-Benzenediamine derivatives in non-polar solvents?

- Methodological Answer: Compare Hansen solubility parameters (HSPs) for branched (isopropyl) vs. linear (heptyl) derivatives. Use dynamic light scattering (DLS) to measure aggregation thresholds in hexane or toluene. Branched chains (e.g., isopropyl) reduce crystallinity, enhancing solubility, as seen in analogs like Tenamene 30 (solubility >10 wt% in mineral oil). Pair with molecular dynamics simulations to model solvent interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.